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molecular formula C9H12 B166441 1-Ethyl-2-methylbenzene CAS No. 611-14-3

1-Ethyl-2-methylbenzene

Cat. No. B166441
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Patent
US04094921

Procedure details

In a manner similar to Example 1, 3.25 grams of HZSM-5 having a crystallite size of 0.02 to 0.05 micron was used. In this example, the HZSM-5 sample was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 9 ml. was diluted with 4 volumes of low surface area quartz and tested for ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table II below.
[Compound]
Name
HZSM-5
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:9])[CH3:2]

Inputs

Step One
Name
HZSM-5
Quantity
3.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
quartz
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a 1/16 inch cylindrical particle

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04094921

Procedure details

In a manner similar to Example 1, 3.25 grams of HZSM-5 having a crystallite size of 0.02 to 0.05 micron was used. In this example, the HZSM-5 sample was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 9 ml. was diluted with 4 volumes of low surface area quartz and tested for ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table II below.
[Compound]
Name
HZSM-5
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:1]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:9])[CH3:2]

Inputs

Step One
Name
HZSM-5
Quantity
3.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
quartz
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a 1/16 inch cylindrical particle

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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